PPARα Activation Potency: Direct EC50 Comparison with Oleoylethanolamide (OEA)
N-Octadecyl-N'-propyl-sulfamide activates human PPARα with an EC50 of 100 nM, demonstrating a 20 nM (20%) improvement in potency over OEA, which exhibits an EC50 of 120 nM in the same GST pull-down assay . This difference, while modest, is statistically significant and reflects the sulfamide moiety's enhanced interaction with the PPARα ligand-binding domain as confirmed by molecular docking studies [1].
| Evidence Dimension | PPARα activation potency (EC50) |
|---|---|
| Target Compound Data | 100 nM |
| Comparator Or Baseline | Oleoylethanolamide (OEA): 120 nM |
| Quantified Difference | 20 nM lower (≈17% more potent) |
| Conditions | GST pull-down assay using human PPARα |
Why This Matters
Higher potency at the same target enables use of lower compound concentrations in cell-based and in vivo assays, potentially reducing off-target effects and cost per experiment.
- [1] Moreno-Santos I, et al. Computational and biological evaluation of N-octadecyl-N'-propylsulfamide, a selective PPARα agonist structurally related to N-acylethanolamines. PLoS One. 2014 Mar 20;9(3):e92195. View Source
